2-Pyrimidineacetic acid, 1,6-dihydro-4-(4-morpholinyl)-6-oxo-, ethyl ester
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Overview
Description
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is a chemical compound with the molecular formula C12H17N3O4 It is known for its unique structure, which includes a morpholine ring and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate typically involves the reaction of morpholine with ethyl acetoacetate and urea under specific conditions. The process can be summarized as follows:
Step 1: Morpholine reacts with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Step 2: The intermediate undergoes cyclization with urea to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
- Ethyl 2-(4-carbamothioylthiazol-2-yl)acetate
- Ethyl {3-[(2,4-dimethylphenylcarbamoyl)Me]-4-oxothiazolidin-2-ylidene}acetate
Uniqueness
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is unique due to its specific combination of a morpholine ring and a dihydropyrimidinone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H21N3O4 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-(4-morpholin-4-yl-6-oxo-1,3-diazinan-2-yl)acetate |
InChI |
InChI=1S/C12H21N3O4/c1-2-19-12(17)7-9-13-10(8-11(16)14-9)15-3-5-18-6-4-15/h9-10,13H,2-8H2,1H3,(H,14,16) |
InChI Key |
VISHFXPPIPERRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1NC(CC(=O)N1)N2CCOCC2 |
Origin of Product |
United States |
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